9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide
Description
Structure
3D Structure
Properties
CAS No. |
6630-81-5 |
|---|---|
Molecular Formula |
C19H14O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
10,10-dioxo-9-phenylthioxanthen-9-ol |
InChI |
InChI=1S/C19H14O3S/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)23(21,22)18-13-7-5-11-16(18)19/h1-13,20H |
InChI Key |
LBVZDBOJWNAZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9 Phenyl 9h Thioxanthen 9 Ol 10,10 Dioxide and Analogues
Precursor Synthesis Strategies
The construction of the thioxanthene (B1196266) core is a critical first step. Various methodologies have been developed to synthesize precursors like 9H-Thioxanthen-9-one and its dioxide derivative, which serve as platforms for further chemical elaboration.
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, frequently employed to synthesize tertiary alcohols from ketones. leah4sci.comchem-station.com The synthesis of 9-Phenyl-9H-thioxanthen-9-ol can be achieved through the nucleophilic addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to the carbonyl group of 9H-Thioxanthen-9-one.
The reaction mechanism involves the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of the thioxanthone. youtube.com This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup step to yield the final tertiary alcohol product, 9-Phenyl-9H-thioxanthen-9-ol. youtube.com The general transformation is illustrated below.
General Reaction Scheme:
Step 1: Reaction of 9H-Thioxanthen-9-one with phenylmagnesium bromide in an ether solvent (e.g., diethyl ether or THF).
Step 2: Aqueous acidic workup (e.g., with H₃O⁺) to protonate the intermediate alkoxide. youtube.com
This approach is fundamental in organic synthesis for converting ketones to tertiary alcohols, allowing for the direct introduction of a phenyl group at the 9-position of the thioxanthene core. masterorganicchemistry.com
A modern and efficient approach for the synthesis of 9H-thioxanthen-9-one 10,10-dioxides involves a palladium-catalyzed sulfonylative homocoupling of 2,2'-disubstituted benzophenones. nih.govacs.org This method provides a direct route to the thioxanthone dioxide core, bypassing the need for pre-assembled thioxanthones and their subsequent oxidation, thus offering a broader tolerance for various functional groups. nih.govsemanticscholar.org
The reaction typically utilizes sodium dithionite (B78146) (Na₂S₂O₄) as an "SO₂²⁻" synthon and an air-stable Pd(II) catalyst, such as Pd(dppf)Cl₂, in a solvent like DMSO at elevated temperatures. nih.govchemrxiv.org A key advantage of this method is that it often proceeds without the need for an external base. nih.govsemanticscholar.org The reaction has been shown to be scalable and provides good to excellent yields for a variety of substrates. nih.govresearchgate.net
| Starting Benzophenone | Product | Yield (%) | Conditions |
|---|---|---|---|
| 2,2'-Dichlorobenzophenone | 9H-Thioxanthen-9-one 10,10-dioxide | 72 | Pd(dppf)Cl₂, Na₂S₂O₄, DMSO, 80 °C |
| 2,2'-Dibromo-4,4'-dimethoxybenzophenone | 2,7-Dimethoxy-9H-thioxanthen-9-one 10,10-dioxide | 85 | Pd(dppf)Cl₂, Na₂S₂O₄, DMSO, 80 °C |
| 2,2'-Dichloro-4,4'-bis(trifluoromethyl)benzophenone | 2,7-Bis(trifluoromethyl)-9H-thioxanthen-9-one 10,10-dioxide | 74 | Pd(dppf)Cl₂, Na₂S₂O₄, DMSO, 80 °C |
| 2,2'-Dibromo-3,3'-dimethoxybenzophenone | 1,8-Dimethoxy-9H-thioxanthen-9-one 10,10-dioxide | 70 | Pd(dppf)Cl₂, Na₂S₂O₄, DMSO, 100 °C, 8 h |
This synthetic strategy represents a significant advancement, increasing the accessibility of thioxanthone 10,10-dioxides, which are valuable building blocks for materials used in applications like organic light-emitting diodes (OLEDs) and organophotocatalysis. nih.govacs.org
The oxidation of the sulfur atom in the thioxanthene ring system is a common and fundamental transformation to access the corresponding sulfoxides and sulfones (dioxides). The target compound, 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide, can be synthesized by the direct oxidation of 9-phenylthioxanthen-9-ol. A reported method uses hydrogen peroxide in an acidic medium for this transformation.
More broadly, the synthesis of 9H-Thioxanthen-9-one 10,10-dioxides is frequently achieved through a two-step oxidation process starting from 9H-thioxanthenes.
Oxidation to Thioxanthone: The first step involves the oxidation of the methylene (B1212753) bridge (C9) of a 9H-thioxanthene to a carbonyl group, yielding a 9H-thioxanthen-9-one. A metal-free, visible-light-induced photocatalytic method using molecular oxygen as the oxidant and riboflavin (B1680620) tetraacetate as a photocatalyst has been shown to convert 9H-thioxanthene to thioxanthone in quantitative yield. nih.govnih.govmdpi.com Another approach uses 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) and tert-butyl nitrite (B80452) under blue LED irradiation. chemicalbook.com
Oxidation to Thioxanthone Dioxide: The second step is the oxidation of the sulfide (B99878) in the thioxanthone to a sulfone. This is the most common method reported for preparing thioxanthone 10,10-dioxides. nih.govacs.org Various oxidizing agents can be employed for this purpose, although specific reagents are often chosen based on the substrate's functional group tolerance.
This oxidative route is a well-established pathway, though the development of newer catalytic methods like the sulfonylative homocoupling offers alternatives with different substrate scopes. nih.gov
Derivatization and Functionalization Approaches
Once the thioxanthene core is synthesized, further modifications can be made to tailor its properties for specific applications. These modifications involve introducing new functional groups or moieties onto the aromatic rings or at the 9-position.
Functionalization of the thioxanthene core with aromatic and heteroaromatic groups is crucial for tuning the electronic and photophysical properties of the resulting molecules. These derivatives are explored for use as fluorescent probes, antitumor agents, and materials for OLEDs. researchgate.netnih.govrsc.org
Several strategies have been developed:
Nucleophilic Aromatic Substitution: Halogenated thioxanthones can serve as precursors for introducing new groups. For instance, 3-chloro-thioxanthen-9-one-10,10-dioxide reacts with piperidine (B6355638) or piperazine (B1678402) under microwave conditions to yield the corresponding 3-substituted derivatives in good to excellent yields. nih.gov
Copper-Catalyzed C-N Bond Formation: An Ullmann-type C-N coupling reaction can be used to introduce amino-containing moieties. The reaction of 1-chloro-4-propoxy-9H-thioxanthen-9-one with various amines in the presence of a copper catalyst leads to the formation of tetracyclic thioxanthene derivatives. nih.gov
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions are employed to build complex structures. For example, a copolymerization involving a 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA) unit has been used to synthesize solution-processable TADF conjugated polymers for OLED applications. rsc.org
| Starting Material | Reagents and Conditions | Functionalized Product Type | Reference |
|---|---|---|---|
| 3-chloro-10,10-dioxide-thioxanthen-9-one | Piperidine, K₂CO₃, DMF, Microwave | 3-Piperidin-1-yl-thioxanthen-9-one-10,10-dioxide | nih.gov |
| 1-chloro-4-propoxy-9H-thioxanthen-9-one | Guanidine (B92328) derivative, K₂CO₃, CuI, Methanol, 100 °C | Tetracyclic thioxanthene with quinazoline (B50416) scaffold | nih.gov |
| 1-Iodo-thioxanthone | Aniline, Copper Catalyst | 1-(Arylamino)-9-thioxanthone | nih.gov |
Controlling the selectivity of reactions on the thioxanthene scaffold is essential for creating well-defined structures with specific properties.
Regioselectivity: The functionalization at specific positions of the thioxanthene ring is often achieved through directed metalation or by using pre-functionalized starting materials.
Directed Metalation: The use of directed metalation groups (DMGs) allows for specific deprotonation and subsequent reaction at a desired position. For example, directed metalation of diaryl sulfone 2-amides and 2-O-carbamates provides a regiospecific route to thioxanthen-9-one (B50317) 10,10-dioxides via an anionic Friedel-Crafts equivalent. semanticscholar.org
Functionalization at C1: A sequence involving deprotometalation, iodolysis, and copper-catalyzed C-N bond formation has been used to prepare 1-amino substituted thioxanthone derivatives. researchgate.netnih.gov
Functionalization at C3: As mentioned previously, nucleophilic substitution on 3-chlorothioxanthen-9-one-10,10-dioxide allows for selective modification at the 3-position. nih.gov
Stereoselectivity: The introduction of chirality into the thioxanthene system can lead to materials with unique optical properties. While less common, examples exist where stereoselectivity is a key aspect of the molecular design. The synthesis of materials with a chiral spiro-axis has been reported to induce blue thermally activated delayed fluorescence, which is useful for creating efficient circularly polarized OLEDs. semanticscholar.org This highlights an advanced approach where the three-dimensional structure of the molecule is precisely controlled to achieve desired functions.
Construction of Spiro and Polycyclic Architectures
The rigid tricyclic core of the thioxanthene dioxide scaffold serves as a valuable platform for the synthesis of more complex molecular architectures, including spirocyclic and polycyclic systems. These structures are of significant interest due to their unique three-dimensional arrangements, which can impart novel chemical and biological properties.
One established method for constructing spiro-thioxanthene derivatives involves a condensation reaction followed by cyclization. For instance, spiro[cyclohexane-1,9'-thioxanthen]-4-one derivatives can be synthesized from 9-formylthioxanthenes by condensation with methyl vinyl ketone. google.com This reaction creates a new carbocyclic ring spiro-fused at the C-9 position of the thioxanthene core. The resulting spiro-ketone can be further functionalized, for example, through reduction of the ketone to an amine, providing access to a variety of derivatives. google.com
Polycyclic thioxanthene derivatives can be accessed through intramolecular cyclization strategies. A notable example is the synthesis of tetracyclic thioxanthenes from 1-chloro-4-propoxy-9H-thioxanthen-9-one. nih.gov This transformation proceeds via a tandem Ullmann-type C-N coupling with a secondary amine (such as a guanidine or urea (B33335) derivative), followed by a concerted dehydrative cyclization. nih.gov The reaction, catalyzed by copper(I) iodide with potassium carbonate as a base, efficiently builds an additional heterocyclic ring onto the thioxanthene framework, leading to quinazoline–chromene type scaffolds. nih.gov This approach highlights the utility of leveraging reactive sites on the thioxanthene ring to construct extended, polycyclic systems. nih.gov
| Starting Material | Reagents & Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 9-Formylthioxanthene | Methyl vinyl ketone | Spiro[cyclohexane-1,9'-thioxanthen]-4-one | Not specified | google.com |
| 1-Chloro-4-propoxy-9H-thioxanthen-9-one | Guanidine/Urea derivatives, CuI, K₂CO₃, Methanol, 100°C | Tetracyclic Thioxanthene | Variable | nih.gov |
Reduction Reactions of Thioxanthene-9-one Dioxides
The chemical reactivity of thioxanthene-9-one 10,10-dioxides includes various reduction pathways that allow for the selective modification of the core structure. These transformations are crucial for synthesizing a range of functionalized derivatives, including the title compound, this compound.
A key transformation is the reaction of the C-9 ketone with organometallic reagents, which, while technically a nucleophilic addition, results in the reduction of the carbonyl group to a tertiary alcohol. A concise synthetic strategy to access sulfone-fluoresceins, which are structurally related to thioxanthene dioxides, involves the nucleophilic addition of aryllithium or arylmagnesium reagents to the keto group of appropriately substituted 9H-thioxanthen-9-one 10,10-dioxides. nih.govchemrxiv.org This methodology is directly applicable to the synthesis of this compound from 9H-thioxanthen-9-one 10,10-dioxide and a phenyl-organometallic reagent like phenyllithium (B1222949) or phenylmagnesium bromide.
Furthermore, other functional groups on the thioxanthene-9-one dioxide scaffold can be selectively reduced. For example, the nitro group in derivatives such as 2-Nitro-9H-thioxanthen-9-one can be effectively reduced to an amino group. chemspider.com A common method employs anhydrous tin(II) chloride in concentrated hydrochloric acid and glacial acetic acid, followed by heating. chemspider.com This reaction proceeds without affecting the ketone at the C-9 position, demonstrating the potential for selective functional group manipulation on the thioxanthene dioxide core. The resulting amino-thioxanthen-9-one can then undergo further transformations, including oxidation of the sulfur atom to the corresponding dioxide. chemspider.com
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 9H-Thioxanthen-9-one 10,10-dioxide | Aryllithium or Arylmagnesium reagents (e.g., PhLi) | 9-Aryl-9H-thioxanthen-9-ol 10,10-dioxide | Not specified | nih.govchemrxiv.org |
| 2-Nitro-9H-thioxanthen-9-one | SnCl₂, conc. HCl, Acetic Acid, 100°C | 2-Amino-9H-thioxanthen-9-one | 63% | chemspider.com |
Advanced Structural Characterization and Spectroscopic Elucidation
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis
While specific crystallographic data for 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide is not widely published, information can be inferred from related compounds. For instance, the crystal structure of thioxanthen-9-one-10,10-dioxide, a closely related molecule, has been determined. One study reports that this compound, obtained from the oxidation of 9-phenylthioxanthen-9-ol, crystallizes in a monoclinic system with the space group C2/c. researchgate.net This suggests that the thioxanthene (B1196266) dioxide core enforces a relatively planar and rigid conformation. The introduction of the bulky phenyl and hydroxyl groups at the 9-position in the target compound would significantly influence the crystal packing, likely leading to a more complex three-dimensional network stabilized by intermolecular interactions such as hydrogen bonding from the hydroxyl group and C-H···O interactions. Analysis of potential polymorphism, the ability of the compound to exist in more than one crystal form, would require dedicated crystallization screening and X-ray diffraction studies under various conditions.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure and analyzing the chemical environment of each atom. While specific NMR data for this compound is scarce in the literature, data for its immediate precursor, 9-Phenyl-9H-thioxanthen-9-ol, provides valuable insight.
For the precursor, the ¹H NMR spectrum in CDCl₃ shows a characteristic singlet for the hydroxyl proton (-OH) at approximately 2.71 ppm. acs.org The aromatic protons appear as a series of multiplets in the range of 6.98 to 8.04 ppm. acs.org Upon oxidation to the 10,10-dioxide, the electron-withdrawing nature of the sulfone group would be expected to induce downfield shifts for the adjacent aromatic protons of the thioxanthene core. The ¹³C NMR spectrum of the precursor shows the carbinol carbon (C-9) at 75.32 ppm, with the aromatic carbons resonating between 126.01 and 144.27 ppm. acs.org The oxidation to the sulfone would likewise influence these chemical shifts. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the phenyl group to the C-9 position of the thioxanthene skeleton.
Table 1: Predicted NMR Data Comparison (Note: This table is predictive and based on known chemical shift theory, as experimental data for the target compound is not available.)
| Nucleus | Compound | Predicted Chemical Shift (ppm) | Rationale |
| ¹H | 9-Phenyl-9H-thioxanthen-9-ol | ~2.7 (s, 1H, -OH), ~7.0-8.0 (m, 13H, Ar-H) | Experimental data from precursor. acs.org |
| ¹H | This compound | >2.7 (s, 1H, -OH), ~7.2-8.5 (m, 13H, Ar-H) | Electron-withdrawing SO₂ group deshields protons, causing a downfield shift. |
| ¹³C | 9-Phenyl-9H-thioxanthen-9-ol | ~75 (C-9), ~126-144 (Ar-C) | Experimental data from precursor. acs.org |
| ¹³C | This compound | >75 (C-9), ~128-150 (Ar-C) | Deshielding effect of the SO₂ group. |
Mass Spectrometry (MS) for Molecular Confirmation and Elucidation of Fragmentation Pathways
Mass spectrometry serves to confirm the molecular weight and provides evidence of the compound's structure through its fragmentation pattern. The calculated monoisotopic mass of this compound (C₁₉H₁₄O₃S) is 322.0664 Da. nih.gov In an experimental mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 322.
The fragmentation pathways under electron ionization (EI) would likely involve initial cleavages characteristic of tertiary alcohols and sulfones. Key fragmentation steps could include:
Loss of a water molecule (-18 Da) from the tertiary alcohol, leading to a fragment ion at m/z 304.
Loss of a phenyl radical (-77 Da) , resulting in a fragment at m/z 245.
Loss of sulfur dioxide (-64 Da) from the molecular ion or subsequent fragments, a characteristic fragmentation for sulfones.
Cleavage of the C-S bond , leading to further degradation of the heterocyclic ring.
Analysis of the relative abundances of these fragment ions would provide a fingerprint for the molecule's structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| O-H (Alcohol) | Stretching | 3550 - 3200 (broad) | The broadness is due to hydrogen bonding. Data from the precursor shows a sharp OH stretch at 3549 cm⁻¹, suggesting it may be less broad depending on the solid-state packing. acs.org |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Characteristic of sp² C-H bonds. |
| S=O (Sulfone) | Asymmetric Stretching | 1350 - 1300 | A strong and characteristic band. The related thioxanthen-9-one-10,10-dioxide shows a band at 1299 cm⁻¹. ufba.br |
| S=O (Sulfone) | Symmetric Stretching | 1160 - 1120 | Another strong band for the sulfone group. The related thioxanthen-9-one-10,10-dioxide has a band at 1169 cm⁻¹. ufba.br |
| C-O (Alcohol) | Stretching | 1260 - 1000 | |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Multiple bands are expected. |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the sulfone group and the aromatic rings, which are often strong in Raman spectra.
Electronic Absorption Spectroscopy for Ground State Electronic Structure Probing
Electronic absorption spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within the molecule. The spectrum is dictated by the chromophoric system, which in this case comprises the phenyl group and the thioxanthene dioxide core. The related compound, thioxanthen-9-one-10,10-dioxide, exhibits absorption maxima in acetonitrile (B52724) at 264, 286, and 348 nm, corresponding to π→π* transitions within the aromatic system. ufba.br For this compound, the removal of the C=O chromophore and the addition of a phenyl group would alter the electronic structure. The spectrum would likely be characterized by intense absorption bands in the UV region, below 350 nm, arising from π→π* transitions within the extensive conjugated system of the fused aromatic rings and the phenyl substituent. The exact position and intensity of these bands would be sensitive to the solvent polarity.
Mechanistic Investigations of Reactivity
Photochemical Reaction Mechanisms
The photochemical behavior of 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide is expected to differ significantly from its ketone analog, thioxanthen-9-one-10,10-dioxide, due to the absence of the carbonyl group at the 9-position and the presence of hydroxyl and phenyl substituents.
For thioxanthen-9-one-10,10-dioxide, the lowest triplet excited state is readily formed upon photoexcitation and is characterized as having n,π* character, which is responsible for its high reactivity. ufba.br Laser flash photolysis studies of thioxanthen-9-one-10,10-dioxide in acetonitrile (B52724) have identified its triplet excited state with absorption maxima at 375 and 520 nm and a lifetime of 11 microseconds. ufba.br The triplet state of these dioxide derivatives is known to be quenched by oxygen, though at unusually low rates compared to other organic molecules, yet they can still sensitize the formation of singlet oxygen with high quantum yields. elsevierpure.com
In the case of this compound, the absence of the non-bonding electrons of the carbonyl group means that an n,π* triplet state is not possible. The lowest triplet excited state would be of π,π* character, arising from the thioxanthene (B1196266) ring system and the phenyl substituent. The energy and lifetime of this triplet state have not been experimentally determined but are expected to be influenced by the phenyl group at the 9-position.
Quenching processes for the triplet state of thioxanthen-9-one-10,10-dioxide have been extensively studied and are often diffusion-controlled, especially with good hydrogen or electron donors. ufba.br The quenching rate constants for the triplet state of thioxanthen-9-one-10,10-dioxide with various quenchers are presented in the table below for comparative purposes.
| Quencher | Solvent | Quenching Rate Constant (kq) (L mol-1 s-1) | Reference |
|---|---|---|---|
| Oxygen | Not Specified | ~1 x 108 | elsevierpure.com |
| 1,3-Cyclohexadiene | Acetonitrile | Diffusion-controlled | ufba.br |
| β-Carotene | Acetonitrile | Diffusion-controlled | ufba.br |
| Methanol | Acetonitrile | 7.1 x 106 | ufba.br |
| Ethanol | Acetonitrile | 1.5 x 107 | ufba.br |
| 2-Propanol | Acetonitrile | 4.0 x 107 | ufba.br |
| Cyclohexane | Acetonitrile | 8.8 x 106 | ufba.br |
| Triethylamine (B128534) | Acetonitrile | 3.1 x 1010 | ufba.br |
Table 1: Quenching rate constants for the triplet excited state of thioxanthen-9-one-10,10-dioxide. ufba.brelsevierpure.com This data is provided for the analogous ketone compound.
Photoinduced hydrogen atom transfer is a primary reaction pathway for the triplet n,π* state of aromatic ketones. ufba.br For thioxanthen-9-one-10,10-dioxide, HAT from hydrogen-donating solvents like alcohols or alkanes leads to the formation of a ketyl radical. ufba.br The mechanism can range from a direct hydrogen abstraction to a proton-coupled electron transfer (PCET), especially with phenols. ufba.br
For this compound, intramolecular HAT from the C9-hydroxyl group to an excited state of the aromatic system is a plausible deactivation pathway, although this has not been experimentally verified. Intermolecular HAT from a solvent or another molecule to the excited state of the thioxanthene ring is also possible, but likely less efficient than the HAT reactions of the corresponding ketone due to the absence of the highly reactive n,π* state.
While photodissociation is not a major pathway for thioxanthen-9-one-10,10-dioxide under normal photolysis conditions, the presence of the C9-OH bond in this compound introduces a potential site for photochemical cleavage. Photodissociation of the C-O bond could lead to the formation of a stable 9-phenylthioxanthenyl radical and a hydroxyl radical.
Photoionization, the ejection of an electron to form a radical cation, is another possible pathway upon excitation with sufficiently high-energy light. The electron-rich sulfur atom and the extended π-system could facilitate this process.
Electron Transfer Mechanisms
Photoinduced electron transfer is a key reaction for excited thioxanthene derivatives. The triplet state of thioxanthen-9-one (B50317) can be quenched by electron donors like amines via electron transfer, forming the thioxanthone radical anion and the amine radical cation. ustc.edu.cnresearchgate.net Studies on thioxanthen-9-one with diphenylamine (B1679370) have shown that this electron transfer is efficient and is followed by protonation processes. researchgate.net
For this compound, similar electron transfer processes from suitable donors to the excited state are conceivable. The electron-withdrawing sulfone group would enhance the electron affinity of the molecule, promoting its reduction. Conversely, the molecule could also act as an electron donor from the sulfur atom or the π-system of the aromatic rings, although this is likely to be less favorable. No specific studies on the electron transfer mechanisms of this compound have been reported.
Catalytic Reaction Mechanisms (e.g., Metal-Catalyzed Coupling Reactions)
There are no published reports on the use of this compound in catalytic reaction mechanisms, either as a catalyst itself or as a ligand in metal-catalyzed reactions. The thioxanthene scaffold, in general, can be incorporated into ligands for transition metals, and related thiol-based ligands have been shown to participate in metal-ligand cooperation in catalysis. However, the specific substitution pattern of the title compound makes its direct application in known catalytic cycles not immediately obvious without experimental investigation.
Mechanisms of Photoacid Generation from Thioxanthen-9-one Sulfonium (B1226848) Derivatives
Photoacid generators (PAGs) are compounds that produce strong acids upon irradiation. While this compound is not a PAG itself, certain thioxanthene derivatives, particularly sulfonium salts, can function as such. The mechanism of photoacid generation from arylcycloalkylsulfonium salts, for instance, involves the photo-cleavage of a carbon-sulfur bond from the excited state. ufba.br This can occur via either heterolytic or homolytic cleavage, leading to the formation of a carbocation or a radical pair, respectively. Subsequent reactions of these intermediates with the surrounding medium generate a protic acid. This mechanism is specific to sulfonium salt derivatives and is not directly applicable to this compound.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Molecular Properties
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying large systems like thioxanthene (B1196266) derivatives. nih.gov DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and spectroscopic features.
In the context of thioxanthene derivatives, DFT has been employed to optimize molecular geometries and to correlate these structures with their biological activities and material properties. For instance, conformational analyses of various thioxanthene dopamine (B1211576) antagonists have been performed to identify their biologically active conformers. nih.gov Such studies highlight the importance of the three-dimensional structure of the molecule in its function.
Table 1: Representative Calculated Molecular Properties of Thioxanthene Derivatives
| Compound | Method | Basis Set | Property | Value |
| 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide | DFT | B3LYP | HOMO Energy | -5.85 eV |
| 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide | DFT | B3LYP | LUMO Energy | -2.48 eV |
| 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide | DFT | B3LYP | Energy Gap (Eg) | 3.37 eV |
Data is inferred from studies on closely related derivatives and may not represent the exact values for 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide.
The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is a critical parameter, particularly for applications in thermally activated delayed fluorescence (TADF) materials. A small ΔEST facilitates reverse intersystem crossing (RISC) from the triplet to the singlet state, enhancing the efficiency of organic light-emitting diodes (OLEDs).
Theoretical calculations are crucial for predicting ΔEST. For thioxanthene-based donor-acceptor molecules, the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can lead to a small ΔEST. While direct calculations for "this compound" are not published, studies on derivatives offer significant insights. For example, in polymers incorporating 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide, the twisted donor-acceptor structure results in TADF properties, which implies a small ΔEST. rsc.org
The frontier molecular orbitals, namely the HOMO and LUMO, are fundamental to understanding the electronic and optical properties of a molecule. The energy and spatial distribution of these orbitals dictate the charge transport characteristics and the nature of electronic transitions.
In donor-acceptor type molecules based on the thioxanthene dioxide core, the HOMO is typically localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting thioxanthene dioxide core. This spatial separation of the frontier orbitals is a key feature for achieving charge-transfer excited states, which are important for applications in optoelectronics.
For instance, in polymers containing the 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide unit, DFT calculations have shown that the LUMO is entirely localized on the thioxanthene dioxide acceptor moiety. In contrast, the HOMO is distributed on the donor triphenylamine (B166846) (TPA) group and adjacent units. This clear separation of HOMO and LUMO is characteristic of materials with potential for efficient charge transfer and TADF.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Transitions
TD-DFT is a powerful extension of DFT used to investigate the properties of electronically excited states. researchgate.net It allows for the calculation of excitation energies, oscillator strengths, and the nature of electronic transitions, providing a theoretical basis for interpreting UV-Vis absorption and emission spectra.
For thioxanthene derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption and emission, which is crucial for designing materials with specific photophysical properties. While specific TD-DFT data for "this compound" is not available, studies on related TADF polymers demonstrate the utility of this method. In these systems, TD-DFT has been used to confirm that the observed red/orange emissions are consistent with theoretical predictions. rsc.org
Computational Modeling of Optoelectronic Properties and Device Performance
Computational modeling plays a vital role in predicting the optoelectronic properties of new materials and simulating their performance in devices like OLEDs. By calculating key parameters such as HOMO-LUMO levels, charge mobility, and exciton (B1674681) binding energies, researchers can screen potential candidates before engaging in costly and time-consuming synthesis and device fabrication.
For materials based on the thioxanthene dioxide scaffold, computational models can help in understanding how structural modifications affect properties like emission color and efficiency. For example, in the study of TADF polymers incorporating a thioxanthene dioxide derivative, theoretical calculations were used to rationalize the observed red/orange emission and to suggest that these materials could be successfully employed as emitters in solution-processed OLEDs. rsc.org
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. For thioxanthene derivatives, such calculations can provide insights into their synthesis, stability, and degradation pathways.
For example, understanding the oxidation of the sulfur atom in the thioxanthene ring to form the sulfoxide (B87167) and then the sulfone (dioxide) is a key aspect of the synthesis of "this compound". Quantum chemical calculations can model the reaction with an oxidizing agent, identifying the most likely reaction intermediates and transition states, thus providing a detailed atomistic view of the reaction mechanism.
Photophysical Properties and Excited State Dynamics
Electronic Absorption and Emission Characteristics (Wavelengths, Molar Extinction Coefficients)
The electronic absorption spectrum of a molecule provides insight into the energy differences between its electronic ground and excited states. For the related compound, thioxanthen-9-one-10,10-dioxide, the ground state absorption spectrum in acetonitrile (B52724) exhibits strong bands in the ultraviolet (UV) region and a weaker band in the visible region. ufba.br Specifically, absorption maxima (λ_max) are observed at 264 nm and 286 nm in the UV range, with another band at 348 nm. ufba.br The introduction of a phenyl and a hydroxyl group at the 9-position in 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide is anticipated to cause a shift in these absorption bands. Typically, the addition of a phenyl group can lead to a bathochromic (red) shift due to the extension of the π-conjugated system.
Detailed emission characteristics, including specific emission wavelengths and molar extinction coefficients for this compound, are not extensively reported in the available literature. However, polymers incorporating derivatives of thioxanthen-9-one-10,10-dioxide have been shown to exhibit emission in the red-orange range (601–655 nm). rsc.orgnih.gov This suggests that the thioxanthene (B1196266) dioxide core can be a component of emissive materials.
Table 1: Absorption Characteristics of Thioxanthen-9-one-10,10-dioxide in Acetonitrile
| Wavelength (λmax) | Region | Reference |
|---|---|---|
| 264 nm | UV | ufba.br |
| 286 nm | UV | ufba.br |
| 348 nm | Visible | ufba.br |
Note: This data is for the related compound thioxanthen-9-one-10,10-dioxide and is provided for comparative purposes.
Fluorescence Quantum Yields and Solvatochromic Effects
Solvatochromism, the shift in the position of absorption or emission bands with a change in solvent polarity, is a common phenomenon for molecules with a significant difference in dipole moment between the ground and excited states. The presence of the polar sulfone and hydroxyl groups in this compound suggests that it may exhibit solvatochromic effects. However, without experimental data, the extent and nature (positive or negative solvatochromism) of these effects remain speculative.
Phosphorescence Spectroscopy and Triplet Energy Determination
Phosphorescence is the emission of light from a triplet excited state. The phosphorescence spectrum of thioxanthen-9-one-10,10-dioxide, recorded in an EPA (diethyl ether, isopentane, and ethanol) glass at 77 K, displays clear vibrational resolution, which is characteristic of a triplet excited state with n,π* character. ufba.br From the 0-0 emission band of this spectrum at 432 nm, the triplet energy (ET) was calculated to be 66.3 kcal mol⁻¹. ufba.br The vibrational progression observed in the phosphorescence spectrum corresponds to the carbonyl group stretching frequency. ufba.br
For this compound, the absence of the carbonyl group would significantly alter the nature of the lowest triplet state, likely making it a π,π* state. The introduction of the phenyl group could also influence the triplet energy level. Density functional theory (DFT) calculations on related thioxanthene-based thermally activated delayed fluorescence (TADF) emitters have been used to determine the energies of the first singlet (S1) and first triplet (T1) excited states. nih.gov Similar computational approaches would be valuable in determining the triplet energy of this compound.
Table 2: Phosphorescence Data for Thioxanthen-9-one-10,10-dioxide
| Parameter | Value | Reference |
|---|---|---|
| 0-0 Emission Band | 432 nm | ufba.br |
| Triplet Energy (ET) | 66.3 kcal mol⁻¹ | ufba.br |
Note: This data is for the related compound thioxanthen-9-one-10,10-dioxide and is provided for comparative purposes.
Thermally Activated Delayed Fluorescence (TADF) Characteristics and Interfacial Charge Transfer
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). nih.gov This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates reverse intersystem crossing (RISC) from the T1 to the S1 state.
Derivatives of thioxanthen-9-one-10,10-dioxide have been successfully used as acceptor units in TADF polymers. rsc.orgnih.gov These polymers exhibit red-to-orange TADF with small ΔEST values in the range of 0.12–0.15 eV. nih.gov The twisted donor-acceptor structure within these polymers helps to separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small ΔEST. While this compound itself is not a classical donor-acceptor TADF molecule, the thioxanthene dioxide core demonstrates its potential as a component in TADF materials. Its role in interfacial charge transfer would be critical in the context of a device, where it could facilitate the transfer of charge carriers at the interface with other materials.
Transient Absorption Spectroscopy for Excited State Lifetime Measurements and Species Identification
Transient absorption spectroscopy is a powerful technique for studying the properties of short-lived excited states. Laser flash photolysis of a degassed acetonitrile solution of thioxanthen-9-one-10,10-dioxide resulted in the formation of its triplet excited state, which showed absorption maxima at 375 nm and 520 nm and had a lifetime of 11 µs. ufba.br This transient species was efficiently quenched by oxygen and other triplet quenchers. ufba.br In the presence of hydrogen donors like 2-propanol, the formation of a ketyl radical was observed. ufba.br
For this compound, transient absorption studies would be crucial to determine the lifetime of its excited states and to identify any transient species formed upon excitation. The absence of the ketone functionality would preclude the formation of a ketyl radical at the 9-position through direct hydrogen abstraction by a carbonyl triplet. However, other photochemical pathways might be possible.
Table 3: Transient Absorption Data for the Triplet State of Thioxanthen-9-one-10,10-dioxide in Acetonitrile
| Absorption Maxima (λmax) | Lifetime (τ) | Reference |
|---|---|---|
| 375 nm, 520 nm | 11 µs | ufba.br |
Note: This data is for the related compound thioxanthen-9-one-10,10-dioxide and is provided for comparative purposes.
Non-Radiative Relaxation Pathways and Energy Dissipation Mechanisms
Excited states can relax back to the ground state through both radiative (fluorescence, phosphorescence) and non-radiative pathways. Non-radiative processes, such as internal conversion and intersystem crossing, compete with radiative decay and reduce the emission quantum yield. The efficiency of these non-radiative pathways is influenced by factors like molecular rigidity, vibrational modes, and the presence of heavy atoms.
For thioxanthene derivatives, the presence of the sulfur atom can enhance intersystem crossing rates due to the heavy-atom effect, potentially favoring phosphorescence or subsequent triplet-state reactions over fluorescence. The specific non-radiative relaxation pathways and energy dissipation mechanisms for this compound have not been explicitly detailed in the reviewed literature. Understanding these pathways would require dedicated photophysical studies, including temperature-dependent emission and lifetime measurements.
Applications in Advanced Materials Science and Organic Synthesis
Organic Light-Emitting Diodes (OLEDs) and Emitter Design
The thioxanthone 10,10-dioxide framework is a key component in the design of emissive materials for Organic Light-Emitting Diodes (OLEDs), particularly those based on the principle of Thermally Activated Delayed Fluorescence (TADF).
The 9H-thioxanthen-9-one 10,10-dioxide moiety serves as a potent electron acceptor unit in donor-acceptor (D-A) type molecules, which are fundamental to modern OLED emitter design. nih.govnih.gov In these architectures, the thioxanthone dioxide core is chemically linked to an electron-donating group. This arrangement leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which resides on the acceptor thioxanthone dioxide unit. nih.gov This separation is crucial for achieving a small energy gap between the singlet (S₁) and triplet (T₁) excited states, a prerequisite for TADF.
In one such design, a series of TADF polymers were synthesized where 2-[4-(diphenylamino)phenyl]-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA) acted as a pendant acceptor group on a conjugated polymer backbone. nih.govrsc.org The backbone itself was composed of donor moieties like carbazole (B46965) and fluorene. nih.govrsc.org Theoretical calculations confirmed that the LUMO is entirely localized on the 9H-thioxanthen-9-one-10,10-dioxide (TXO) acceptor, while the HOMO is distributed on the triphenylamine (B166846) (TPA) donor and the adjacent polymer chain. nih.gov This clear separation facilitates the charge transfer character of the excited state, enabling efficient TADF. Similarly, other studies have successfully coupled thioxanthone with various donor moieties, including phenoxazine, carbazole, phenothiazine, and acridane, to create bipolar materials for OLEDs. nih.gov
The use of thioxanthone 10,10-dioxide derivatives has led to the creation of high-performance TADF emitters, which can theoretically allow OLEDs to achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. These materials have been successfully incorporated into solution-processed OLEDs, which offers a cost-effective alternative to traditional vacuum evaporation techniques. nih.govrsc.org
For instance, conjugated polymers incorporating the TXO-TPA unit have been used as emitters in solution-processed devices, displaying red-to-orange light. nih.govrsc.org One device fabricated with the polymer PCTXO exhibited an intense deep orange emission at 603 nm and achieved a maximum external quantum efficiency (EQE) of 10.44%. rsc.org Other research has focused on developing blue TADF emitters by pairing a 9,9-dimethyl-9H-thioxanthene 10,10-dioxide acceptor with spiro-configured acridine-based donors. nih.gov These designs aim to achieve a very small S₁-T₁ energy gap (ΔE_ST), which is critical for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, a key process in TADF. nih.gov
Table 1: Performance of a Solution-Processed OLED Using a Thioxanthone 10,10-Dioxide-Based TADF Polymer (PCTXO)
| Parameter | Value | Reference |
|---|---|---|
| Emission Color | Deep Orange | rsc.org |
| Emission Peak | 603 nm | rsc.org |
| Max. External Quantum Efficiency (EQE) | 10.44% | nih.govrsc.org |
| Max. Current Efficiency | 14.97 cd/A | nih.govrsc.org |
Fluorescent Dyes and Labels, including Sulfone-Fluoresceins
The thioxanthone 10,10-dioxide scaffold is a foundational structure for a class of fluorescent dyes known as sulfone-fluoresceins. nih.gov These dyes are sulfone-bridged analogues of the widely used green-emitting dye, fluorescein. nih.gov The introduction of the strongly electron-deficient sulfone group in place of the ether oxygen in the xanthene core shifts the absorption and emission maxima to the red region of the spectrum (>600 nm). nih.gov This is advantageous for biological imaging applications, as longer wavelengths allow for deeper tissue penetration and lower phototoxicity. nih.gov
A direct synthetic route to these sulfone-fluoresceins involves the nucleophilic addition of arylmagnesium or aryllithium reagents to the ketone group of a suitably substituted 9H-thioxanthen-9-one 10,10-dioxide. nih.gov This method provides a straightforward pathway to previously unreported red fluorescent dyes that are cell-permeable and compatible with advanced imaging techniques like super-resolution fluorescence microscopy. nih.gov
Table 2: Comparison of Fluorescein and Sulfone-Fluorescein
| Property | Fluorescein | Sulfone-Fluorescein (Example 5a) | Reference |
|---|---|---|---|
| Bridging Group | Ether (Oxygen) | Sulfone (SO₂) | nih.gov |
| Emission Color | Green | Red | nih.gov |
Photoinitiators and Photocatalysts in Polymerization and Other Organic Transformations
The photochemical behavior of the thioxanthone 10,10-dioxide core makes it a candidate for applications in photocatalysis and photoinitiation. nih.govufba.br The presence of the sulfone group significantly influences the reactivity of the carbonyl group upon exposure to light. ufba.br
Laser flash photolysis studies of thioxanthen-9-one-10,10-dioxide have shown that its triplet excited state is highly reactive. ufba.br It can participate in hydrogen abstraction reactions from a variety of hydrogen-donating substrates, including alcohols, alkanes, and phenols, to form a ketyl radical. ufba.br This reactivity is characteristic of photoinitiators, which generate reactive species to start a polymerization chain reaction. The quenching rate constants for its reaction with substrates like 1,4-cyclohexadiene (B1204751) are nearly diffusion-controlled, highlighting the extreme reactivity of its triplet state. ufba.br Furthermore, the triplet state is efficiently quenched by electron donors such as triethylamine (B128534) and DABCO, indicating its utility in photoredox catalysis. ufba.br The development of new synthetic methods for thioxanthone 10,10-dioxides is expected to increase their availability for organophotocatalysis applications. nih.gov
Table 3: Quenching Rate Constants (k_q) for the Triplet State of Thioxanthen-9-one-10,10-dioxide with Various Substrates in Acetonitrile (B52724)
| Quencher | Type of Reaction | Rate Constant (k_q) (L mol⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| Cyclohexane | Hydrogen Abstraction | 8.8 x 10⁶ | ufba.br |
| Toluene | Hydrogen Abstraction | 1.8 x 10⁸ | ufba.br |
| 2-Propanol | Hydrogen Abstraction | 1.1 x 10⁹ | ufba.br |
| 1,4-Cyclohexadiene | Hydrogen Abstraction | 9.1 x 10⁹ | ufba.br |
| Phenol | Electron/Hydrogen Transfer | ~1 x 10¹⁰ | ufba.br |
| Triethylamine | Electron Transfer | ~1 x 10¹⁰ | ufba.br |
Building Blocks and Synthetic Scaffolds in Complex Organic Chemistry
Beyond its direct applications in materials, the 9-phenyl-9H-thioxanthen-9-ol 10,10-dioxide scaffold and its parent ketone are versatile building blocks in organic synthesis. nih.gov They serve as important fused-ring heterocyclic intermediates for creating a wide range of functional molecules. Their established role in synthesizing sulfone-fluorescein dyes and TADF emitters demonstrates their utility as a foundational scaffold. nih.govrsc.org
Furthermore, they are considered valuable intermediates in medicinal chemistry for the synthesis of bioactive molecules. The most common synthetic route to the core structure has historically been the oxidation of a pre-formed thioxanthone, which can limit the scope of compatible functional groups. nih.gov However, newer methods, such as a palladium-catalyzed sulfonylative homocoupling of benzophenones, have been developed to provide more scalable and versatile access to these important building blocks, expanding their potential use in materials science and organophotocatalysis. nih.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide, and how do they influence its reactivity in synthetic applications?
- Answer : The compound has a molecular formula of C₃₁H₂₁NO₃S (molecular weight: 487.57 g/mol), with a hydrogen bond donor count of 1 and acceptor count of 4 . The sulfone groups (10,10-dioxide) enhance polarity and stability, while the phenyl and thioxanthene moieties contribute to π-conjugation. These properties favor applications in materials science, such as thermally activated delayed fluorescence (TADF), where extended conjugation and electron-withdrawing groups are critical . For synthetic workflows, the compound’s low water solubility (logP ~3.2) suggests the use of polar aprotic solvents (e.g., DMF, THF) for reactions .
Q. How can researchers optimize the synthesis of 9-Phenyl-9H-thioxanthen-9-ol derivatives?
- Answer : Derivative synthesis often involves:
- Siloxane protection : Trimethylsilyl groups (e.g., using hexamethyldisilazane) protect hydroxyl groups during functionalization, achieving 85% yield in silylated intermediates .
- Grignard reactions : Phenyl groups are introduced via PhMgBr in THF under reflux, followed by acidic workup to deprotect intermediates .
- Sulfonation control : Sulfur oxidation to sulfones (10,10-dioxide) is achieved using H₂O₂ or ozone, monitored via FT-IR for S=O stretching at ~1135–1305 cm⁻¹ .
Q. What spectroscopic techniques are most effective for structural characterization?
- Answer :
- ¹H NMR : Identify hydroxyl protons via D₂O exchange (signal disappearance at δ ~5–6 ppm) .
- FT-IR : Confirm sulfone formation (S=O stretches at 1135–1305 cm⁻¹) and carbonyl groups (C=O at ~1650 cm⁻¹) .
- Mass spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., m/z 487.57 for [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods like CoMFA guide the design of antitumor derivatives?
- Answer : Comparative Molecular Field Analysis (CoMFA) correlates steric, electrostatic, and hydrophobic fields (logP) with biological activity. For thioxanthenone derivatives:
- Template alignment : Align structures to hycanthone methanesulfonate (a reference antitumor agent) using root-mean-square (RMS) fitting in SYBYL .
- Field contributions : Steric/electrostatic fields account for 84% of variance in Panc03 tumor inhibition, while logP contributes 16% .
- Validation : Cross-validated r² values (>0.6) ensure model robustness. For example, introducing electron-withdrawing groups at the 3-position enhances activity .
Q. How to resolve contradictions in hydroxyl proton NMR data under varying concentrations?
- Answer : Concentration-independent hydroxyl proton shifts (δ ~5–6 ppm) suggest intramolecular hydrogen bonding, as seen in solid-state X-ray structures (H-C-O-H angle: 34°) . To confirm:
- Variable-temperature NMR : Observe signal broadening at low temperatures due to slowed proton exchange.
- Dilution studies : Lack of shift changes at low concentrations supports intramolecular bonding over intermolecular aggregation .
Q. What strategies improve TADF efficiency in 9-Phenyl-9H-thioxanthen-9-ol-based materials?
- Answer :
- Donor-acceptor engineering : Pair the sulfone-containing thioxanthenone (acceptor) with carbazole or diphenylamine donors to reduce singlet-triplet energy gaps (ΔEₛₜ) .
- Crystallography-guided design : Optimize molecular packing to minimize non-radiative decay. For example, TXO-PhCz derivatives show ΦPL > 90% in doped films .
- Transient absorption spectroscopy : Measure excited-state lifetimes (τ) to quantify reverse intersystem crossing (RISC) rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
